molecular formula C9H9NO4 B2588441 2,4-Dimethyl-6-nitro-benzoic acid CAS No. 1379173-92-8

2,4-Dimethyl-6-nitro-benzoic acid

Cat. No.: B2588441
CAS No.: 1379173-92-8
M. Wt: 195.174
InChI Key: YFXGMLPRJVDXRP-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-nitro-benzoic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with two methyl groups at the 2 and 4 positions and a nitro group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-nitro-benzoic acid typically involves the nitration of 2,4-dimethylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually require maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-nitro-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethyl-6-nitro-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-nitro-benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-6-nitro-benzoic acid is unique due to the presence of both methyl and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,4-dimethyl-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-6(2)8(9(11)12)7(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXGMLPRJVDXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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